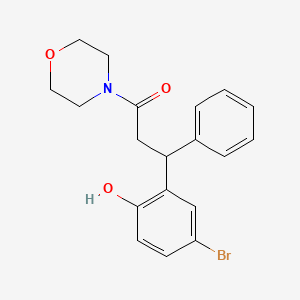
3-(5-Bromo-2-hydroxyphenyl)-1-(morpholin-4-yl)-3-phenylpropan-1-one
Vue d'ensemble
Description
3-(5-Bromo-2-hydroxyphenyl)-1-(morpholin-4-yl)-3-phenylpropan-1-one is a synthetic organic compound that features a brominated phenol group, a morpholine ring, and a phenylpropanone backbone. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-hydroxyphenyl)-1-(morpholin-4-yl)-3-phenylpropan-1-one typically involves multi-step organic reactions:
Formation of the Phenylpropanone Backbone: This can be synthesized via aldol condensation reactions involving benzaldehyde and acetone.
Morpholine Introduction: The morpholine ring can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones.
Reduction: The carbonyl group in the phenylpropanone backbone can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like ammonia (NH3) or thiourea can be used under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylpropanone derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Activity Studies: Investigated for potential antimicrobial, antifungal, or anticancer activities.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Industry
Material Science: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(5-Bromo-2-hydroxyphenyl)-1-(morpholin-4-yl)-3-phenylpropan-1-one would depend on its specific biological activity. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The brominated phenol group could be involved in redox reactions, while the morpholine ring might interact with biological membranes or proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(5-Chloro-2-hydroxyphenyl)-1-(morpholin-4-yl)-3-phenylpropan-1-one
- 3-(5-Fluoro-2-hydroxyphenyl)-1-(morpholin-4-yl)-3-phenylpropan-1-one
Uniqueness
The presence of the bromine atom in 3-(5-Bromo-2-hydroxyphenyl)-1-(morpholin-4-yl)-3-phenylpropan-1-one may confer unique reactivity and biological activity compared to its chloro and fluoro analogs. Bromine’s larger atomic size and different electronic properties can lead to distinct interactions with biological targets.
Propriétés
IUPAC Name |
3-(5-bromo-2-hydroxyphenyl)-1-morpholin-4-yl-3-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO3/c20-15-6-7-18(22)17(12-15)16(14-4-2-1-3-5-14)13-19(23)21-8-10-24-11-9-21/h1-7,12,16,22H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYBAHBQDVXJOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC(C2=CC=CC=C2)C3=C(C=CC(=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-({[3-bromo-4-(4-morpholinyl)phenyl]amino}methylene)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4009853.png)
![ethyl 4-({N-cyclohexyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4009857.png)
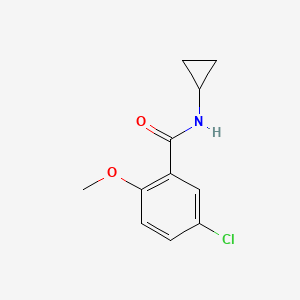
![2-(cyclohexen-1-yl)-N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B4009863.png)
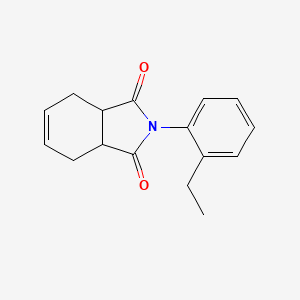
![2-{[5-(3-FLUOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE](/img/structure/B4009884.png)
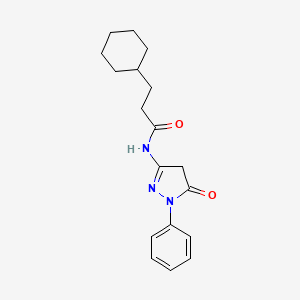
![3,4-bis[(2-chlorobenzoyl)amino]benzoic acid](/img/structure/B4009890.png)
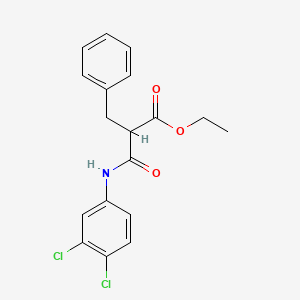
![methyl (2S,4R)-4-{[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]amino}-1-methylpyrrolidine-2-carboxylate](/img/structure/B4009893.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(4-fluorophenyl)propanamide](/img/structure/B4009907.png)
![1-(anilinomethyl)-4-phenyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4009938.png)
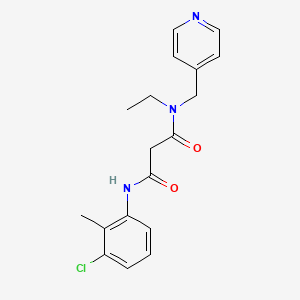
![1-(4-bromophenyl)-5-{[(4-methoxyphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4009952.png)
